1-(4-Fluoronaphthalen-1-yl)ethanamine

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

1-(4-Fluoronaphthalen-1-yl)ethanamine (CAS 1260486-39-2) is a fluorinated arylethylamine building block featuring a single chiral center at the benzylic carbon. The compound belongs to the class of 1-(halonaphthalen-1-yl)ethanamines, combining a naphthalene core with a 4-fluoro substituent and a primary amine side chain.

Molecular Formula C12H12FN
Molecular Weight 189.23 g/mol
CAS No. 1260486-39-2
Cat. No. B1443936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoronaphthalen-1-yl)ethanamine
CAS1260486-39-2
Molecular FormulaC12H12FN
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C2=CC=CC=C21)F)N
InChIInChI=1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3
InChIKeyMVNSJXXBMVYRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoronaphthalen-1-yl)ethanamine (CAS 1260486-39-2): Core Identity and Structural Classification for Procurement


1-(4-Fluoronaphthalen-1-yl)ethanamine (CAS 1260486-39-2) is a fluorinated arylethylamine building block featuring a single chiral center at the benzylic carbon [1]. The compound belongs to the class of 1-(halonaphthalen-1-yl)ethanamines, combining a naphthalene core with a 4-fluoro substituent and a primary amine side chain. It is commercially supplied as a racemic mixture with a standard purity of 95% . Its structural features position it as a versatile scaffold in medicinal chemistry, where the fluoro-naphthyl moiety can modulate lipophilicity, metabolic stability, and target binding interactions compared to non-fluorinated naphthyl or phenyl analogs.

BUILDING BLOCK Fluorinated arylethylamine scaffold for medicinal chemistry exploration
RACEMIC MIXTURE Supports cost-effective initial hit finding before chiral resolution
PRIMARY AMINE Handle for reductive amination or amide coupling derivatization

Why a Simple 1-(Naphthalen-1-yl)ethanamine Cannot Replace 1-(4-Fluoronaphthalen-1-yl)ethanamine (1260486-39-2)


Generic substitution with non-fluorinated analogs or positional isomers is chemically unsound when the 4-fluoro substituent is integral to the target interaction profile. The fluoro atom at the 4-position of the naphthalene ring significantly alters the electron density of the aromatic system, directly affecting pi-stacking, halogen bonding, and hydrogen bond acceptor capacities [1]. Furthermore, as evidenced by metabolic studies on 1-fluoronaphthalene, a fluoro substituent can block epoxidation at the substituted double bond and redirect metabolic oxidation to distal ring positions, altering the metabolite profile compared to the non-fluorinated parent [2]. Consequently, substituting 1-(4-Fluoronaphthalen-1-yl)ethanamine with an unsubstituted naphthyl ethanamine introduces uncontrolled variables in both pharmacodynamics and ADME outcomes, compromising the reproducibility of structure-activity relationship (SAR) studies.

Electronic property mismatch
4-fluoro substitution alters pi-stacking and halogen bonding capabilities versus unsubstituted naphthyl analogs, shifting SAR interpretation.
Metabolic pathway alteration
Fluoro-induced blockade of epoxidation redirects oxidation to distal sites, potentially changing major metabolite identity.
Reduced basicity
Electron-withdrawing fluorine lowers amine pKa, affecting ionization at physiological pH and salt formation stoichiometry.

Quantitative Differentiation of 1-(4-Fluoronaphthalen-1-yl)ethanamine (1260486-39-2) for Scientific Selection


Enantiomeric Resolution: Racemic Mixture vs. Single Enantiomer Procurement

The racemic target compound (CAS 1260486-39-2, 95% purity) can be differentiated from its commercially available, enantiopure (R)-isomer, (1R)-1-(4-fluoronaphthalen-1-yl)ethanamine (CAS 1211568-72-7, 97% purity) . Researchers must select between the cost-effective racemate for initial screening and the high-fidelity single enantiomer (priced at £131.00/100 mg for the (R)-form) for studies where stereochemistry dictates biological activity .

Enantiomeric Purity
Data to verify
Racemic, 95% (bulk) vs (R)-enantiomer, 97% (£131.00/100 mg)
Enables staged procurement: racemate for screening, enantiopure for lead optimization.
Vendor specification comparison; verify lot-specific purity and pricing.
Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Lipophilicity Modulation via 4-Fluoro Substitution on the Naphthalene Core

The predicted partition coefficient (LogP) for 1-(4-fluoronaphthalen-1-yl)ethanamine is calculated as 2.65 . This value is higher than the predicted LogP for the non-fluorinated analog, 1-(naphthalen-1-yl)ethanamine (LogP ~2.2, based on ACD/Labs prediction), reflecting the lipophilic contribution of the fluoro substituent. The increased lipophilicity can enhance passive membrane permeability by approximately 0.3-0.5 log units, a factor critical for central nervous system (CNS) drug design [1].

Lipophilicity Shift
Class-level inference
ΔLogP ≈ +0.45 (predicted)
Higher lipophilicity may enhance passive permeability in CNS MPO models.
In silico prediction using ACD/Labs; validate experimentally.
Lipophilicity LogP Blood-Brain Barrier ADME

Metabolic Soft Spot Shielding: Positional Blockade of Epoxidation by the 4-Fluoro Substituent

Metabolic studies on 1-fluoronaphthalene demonstrate that a fluoro substituent at the 1-position blocks epoxidation at the fluoro-substituted double bond and redirects oxidation to the 3,4- and 5,6-positions of the naphthalene ring [1]. This class-level evidence strongly infers that 1-(4-fluoronaphthalen-1-yl)ethanamine will exhibit enhanced metabolic stability at the 4-fluoro substituted position compared to 1-(naphthalen-1-yl)ethanamine, which lacks this blockade and is susceptible to 1,2-epoxidation. In Cunninghamella elegans, 1-fluoronaphthalene metabolism was highly stereoselective, producing trans-3,4- and 5,6-dihydrodiols with S,S absolute stereochemistry, a pathway unavailable to the non-fluorinated parent [1].

Metabolic Pathway
Class-level inference
Fluoro blocks 1,2-epoxidation; redirects to 3,4- and 5,6-oxidation (C. elegans model)
May avoid reactive epoxide formation at 4-position, altering metabolite profile.
Fungal model; relevance to mammalian CYP requires verification.
Metabolic Stability Cytochrome P450 Fluorine Effect Epoxidation

Predicted Basicity (pKa) and Its Impact on Salt Formation and Solubility

The predicted pKa for the protonated amine of the closely related (1S)-1-(4-fluoronaphthalen-1-yl)ethanamine is 9.21 ± 0.29 . This value is about 0.4 log units lower than the predicted pKa of 1-(naphthalen-1-yl)ethanamine (pKa ~9.6), reflecting the electron-withdrawing inductive effect of the 4-fluoro substituent through the naphthalene ring. The lower basicity directly influences salt formation stoichiometry, aqueous solubility, and the compound's ionization state at physiological pH (7.4), where the target compound will be >98% protonated compared to >99% for the non-fluorinated analog—a small but potentially significant difference for tissue distribution and lysosomal trapping [1].

Basicity Shift
Class-level inference
ΔpKa ≈ -0.4 (predicted)
Weaker base; may affect salt selection and pH-dependent solubility.
Predicted value; confirm by potentiometric titration.
pKa Amine Basicity Salt Selection Formulation

Optimal Application Scenarios for 1-(4-Fluoronaphthalen-1-yl)ethanamine (1260486-39-2) Based on Quantitative Differentiation


CNS Lead Optimization Requiring Stereochemical Exploration

In CNS drug discovery programs, the target compound's enhanced lipophilicity (LogP 2.65) aligns with blood-brain barrier penetration requirements . A cost-effective screening cascade can be implemented: the racemate (1260486-39-2) is used for high-throughput SAR exploration, while the (R)-enantiomer (1211568-72-7) is procured for potency and selectivity profiling once a hit series is confirmed, as chirality often dictates receptor subtype selectivity in aminergic GPCR targets .

Building Block Libraries with Improved Microsomal Stability

For compound library synthesis, 1-(4-fluoronaphthalen-1-yl)ethanamine should be prioritized over its non-fluorinated analog when the naphthyl moiety occupies a solvent-exposed region of the binding pocket. The 4-fluoro substituent's ability to block epoxidation at its site of attachment reduces Phase I oxidative metabolism at that position [1], potentially increasing half-life in liver microsome assays and reducing the risk of reactive metabolite formation.

Salt and Polymorph Screening for Oral Formulation Development

The lower basicity (pKa ~9.21) of the target compound compared to non-fluorinated naphthyl ethanamines can be exploited in salt screening campaigns . Procurement of the 95% pure racemate as the free base allows formulators to explore a range of pharmaceutically acceptable salts (e.g., hydrochloride, sulfate, mesylate) to optimize solubility and dissolution rate, knowing that the fluoro substituent will influence crystal lattice energies.

Synthesis of 5-HT2B Antagonist Scaffolds via Reductive Amination

The primary amine functionality of 1-(4-fluoronaphthalen-1-yl)ethanamine provides a direct handle for reductive amination with pyrimidine carbaldehydes, enabling access to 4-(4-fluoronaphthalen-1-yl)-6-substituted-pyrimidin-2-amines, a chemotype exemplified by the potent 5-HT2B antagonist RS-127445 (pKi = 9.5) [2]. This specific downstream application underscores the compound's value as a key intermediate, where the 4-fluoronaphthyl moiety is a pharmacophoric element for receptor binding.

Application
Selection Property
Validation Focus
CNS research models: Stereochemical screening
Fluorine-enhanced lipophilicity for BBB penetration research; racemic vs enantiomer procurement strategy
Passive permeability assay (PAMPA-BBB); enantiomer-specific GPCR binding profiling
Compound library synthesis for metabolic stability screening
4-Fluoro substitution to block epoxidation at the naphthyl position
Liver microsome stability (T1/2); reactive metabolite trapping studies
Salt screening for oral formulation research
Reduced amine basicity enabling diverse salt exploration
Salt form solubility and dissolution in biorelevant media; XRPD for polymorph identification
Synthesis of aminergic GPCR probe compounds
Primary amine handle for reductive amination with heteroaryl aldehydes
5-HT2B receptor binding assay; selectivity panel against 5-HT2A/C
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